Selamectin
Overview
Description
Selamectin is a semi-synthetic macrocyclic lactone belonging to the avermectin class of compounds. It is widely used as a topical parasiticide and anthelminthic in veterinary medicine, particularly for dogs and cats. This compound is effective against a variety of internal and external parasites, including heartworms, fleas, ear mites, sarcoptic mange, and certain types of ticks in dogs, as well as hookworms and roundworms in cats .
Scientific Research Applications
Selamectin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.
Biology: Investigated for its effects on various parasites and its potential as a broad-spectrum antiparasitic agent.
Medicine: Studied for its efficacy in treating parasitic infections in animals, including heartworms, fleas, and mites.
Industry: Used in the development of veterinary pharmaceuticals and topical treatments for pets .
Mechanism of Action
Target of Action
Selamectin primarily targets glutamate-gated chloride channels in parasites . These channels play a crucial role in the regulation of the nervous system in parasites .
Mode of Action
This compound disables parasites by activating these glutamate-gated chloride channels at muscle synapses . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells . This influx of chloride ions causes neuromuscular paralysis , impaired muscular contraction, and eventually leads to the death of the parasite .
Biochemical Pathways
It is known that the drug’s action on the glutamate-gated chloride channels leads to an influx of chloride ions into nerve and muscle cells, resulting in neurotoxicity .
Pharmacokinetics
This compound is rapidly absorbed transdermally and is rapidly eliminated in animals . The mean terminal half-life and maximum plasma concentrations of this compound were 0.93 days and 91.7 ng/mL, respectively, for animals in the 10 mg/kg group, and 0.97 days and 304.2 ng/mL, respectively, for animals in the 20 mg/kg group . Most this compound is excreted through feces and only a small amount through urine, mostly in the form of the parent molecule .
Result of Action
The result of this compound’s action is the effective treatment and prevention of infections of heartworms, fleas, ear mites, sarcoptic mange (scabies), and certain types of ticks in dogs, and prevention of heartworms, fleas, ear mites, hookworms, and roundworms in cats .
Biochemical Analysis
Biochemical Properties
Selamectin acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter in nerve cells and also binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates . It blocks the transmission of neuronal signals of the parasites, which are paralyzed and expelled out of the body, or they starve . It also affects the reproduction of some parasites by diminishing oviposition or inducing an abnormal oogenesis .
Cellular Effects
This compound exerts its effects by activating glutamate-gated chloride channels at muscle synapses . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells and causing neuromuscular paralysis, impaired muscular contraction, and eventual death . This leads to the paralysis and death of parasites .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of glutamate-gated chloride channels at muscle synapses . This activation allows chloride ions to enter the nerve cells without desensitization, leading to neuromuscular paralysis, impaired muscular contraction, and eventual death .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the efficacy of this compound against flea populations in rabbits decreased over time . On day 2, the efficacy was 91.3% and 97.1% for the 10 and 20 mg/kg treatment groups, respectively, but by day 9, these values decreased to 37.7% and 74.2%, respectively .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in one study, ivermectin-sensitive Collies treated orally with this compound at 15 mg/kg showed no adverse drug reactions excepting ataxia (uncoordinated movements) in one animal . In another study, 3 topical monthly treatments at 1x, 3x, and 5x the therapeutic dose (6 mg/kg) caused no adverse drug reactions excepting sporadic and transitory salivation (drooling) .
Metabolic Pathways
Specific information on the metabolic pathways that this compound is involved in is currently limited. It is known that this compound is structurally related to ivermectin and milbemycin , which suggests that it may share similar metabolic pathways with these compounds.
Transport and Distribution
This compound is absorbed into the body through the skin and hair follicles . It travels through the bloodstream, intestines, and sebaceous glands . Parasites ingest the drug when they feed on the animal’s blood or secretions .
Subcellular Localization
Given its mode of action, it can be inferred that this compound likely interacts with subcellular components such as nerve and muscle cells of invertebrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Selamectin is synthesized from doramectin, another avermectin derivative. The synthesis involves several key steps:
Hydrogenation: Doramectin undergoes hydrogenation using Wilkinson’s catalyst to reduce specific double bonds.
Desugaring: The sugar moiety is removed using sulfuric acid.
Oxidation: The compound is oxidized in the presence of manganese dioxide.
Oximation: The final step involves oximation using hydroxylamine hydrochloride in anhydrous pyridine
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and environmentally friendly, with high yields and minimal pollution .
Chemical Reactions Analysis
Types of Reactions
Selamectin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of Wilkinson’s catalyst.
Oximation: Hydroxylamine hydrochloride in anhydrous pyridine
Major Products
The major product formed from these reactions is this compound itself, which is a highly effective parasiticide and anthelminthic .
Comparison with Similar Compounds
Selamectin is structurally related to other avermectins such as ivermectin and doramectin. Here are some key comparisons:
Ivermectin: Both ivermectin and this compound are effective against a wide range of parasites, but ivermectin is more commonly used in human medicine, while this compound is primarily used in veterinary medicine
Doramectin: Doramectin is similar to this compound in its structure and mode of action but is used more frequently in livestock rather than pets
This compound’s unique structural modifications, such as the presence of an oxime group, contribute to its specific efficacy and safety profile in pets .
Properties
IUPAC Name |
6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJYYKSVHJGXSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165108-07-6, 220119-17-5 | |
Record name | 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-a-L-arabino-hexopyranosyl)-5-demethoxy-25- de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-Avermectin A1a | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2aE,4E,5�S,6S,6�S,7S,8E,11R,13R,15S,17aR,20aR,20bS)-6�-Cyclohexyl-7-[(2,6-dideoxy-3-O-methyl-α-l-arabinohexopyranosyl)oxy]-3�,4�,5�,6,6�,7,10,11,14,15,20a,20bdodecahydro-20b-hydroxy-5�,6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo[4,3,2-p,q][2,6]benzodioxacyclooctadecin-13,2�-[2H]pyran)-17,20(17aH)-dione 20-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Selamectin?
A1: this compound, a semi-synthetic avermectin, acts by disrupting chloride channel function in invertebrates. [, , ] It binds to glutamate-gated chloride channels, which are particularly abundant in invertebrate nerve and muscle cells. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasite. [, ]
Q2: Is this compound effective against both internal and external parasites?
A2: Yes, this compound is effective against both endoparasites (internal parasites) and ectoparasites (external parasites). It controls a wide range of parasites, including fleas, flea eggs, ticks, heartworms, ear mites (Otodectes cynotis), and sarcoptic mange. [, , , , , ]
Q3: Does this compound target the same channels in mammals as it does in parasites?
A3: this compound does bind to certain chloride channels in mammals, but with much lower affinity than to those found in invertebrates. [, ] This difference in binding affinity contributes to its favorable safety profile in mammals.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C48H72O14Cl2, and its molecular weight is 959.99 g/mol. []
Q5: What spectroscopic techniques are commonly used to characterize this compound?
A5: High-performance liquid chromatography (HPLC) coupled with a UV detector is commonly employed for the detection and quantification of this compound. [, , ] Additionally, mass spectrometry (MS) can be utilized for precise identification and quantification. [, ]
Q6: How is this compound absorbed and distributed in the body?
A7: this compound is readily absorbed transdermally (through the skin) following topical administration. [, , ] It distributes widely throughout the body, reaching therapeutic levels in various tissues, including the skin, blood, and internal organs. [, , , ]
Q7: How is this compound metabolized and excreted?
A8: this compound is primarily metabolized in the liver, and its metabolites are mainly excreted in the feces. [] Species-related differences in metabolism and excretion contribute to the variations observed in its pharmacokinetic profile between different animals. []
Q8: Has this compound demonstrated efficacy against naturally acquired parasite infections?
A10: Yes, numerous studies have shown the effectiveness of this compound in treating a variety of naturally acquired parasite infections in animals, including sarcoptic mange, ear mites, cheyletiellosis, and sucking lice. [, , , , , , ]
Q9: Are there any specific safety concerns associated with the use of this compound in certain animal populations?
A14: While generally safe, caution should be exercised when using this compound in pregnant or lactating animals, as well as in animals with known hypersensitivity to macrocyclic lactones. [, , , ] Always consult with a veterinarian before administering any medication to animals.
Q10: What is the rationale behind the topical application of this compound?
A15: Topical application of this compound allows for sustained release and absorption through the skin, providing prolonged systemic exposure and ensuring effective parasite control. [, , ] This route of administration also minimizes systemic side effects compared to oral or injectable formulations.
Q11: Are there any established biomarkers for monitoring the efficacy of this compound treatment?
A16: Currently, there are no established specific biomarkers for monitoring this compound efficacy. Treatment success is primarily evaluated by clinical improvement, resolution of symptoms, and the absence of parasites upon microscopic examination. [, , , , , , ]
Q12: Are there alternative medications available for treating parasite infections in animals?
A18: Yes, several alternative medications are available for treating parasite infections in animals, including other macrocyclic lactones (ivermectin, moxidectin), as well as compounds belonging to different drug classes (fipronil, imidacloprid, permethrin). [, , , , ] The choice of medication depends on the specific parasite, the animal species, and individual patient factors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.